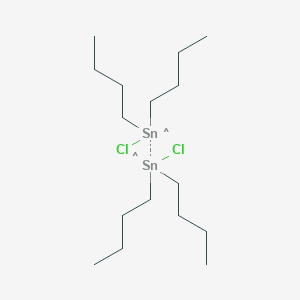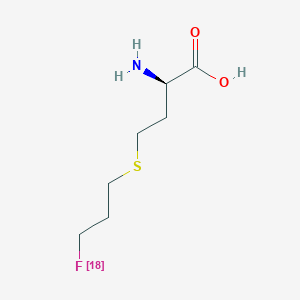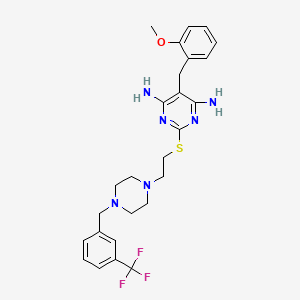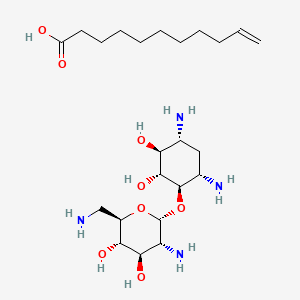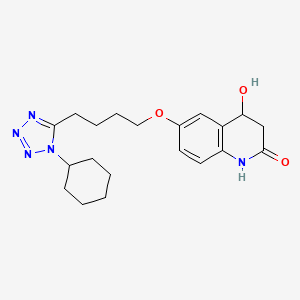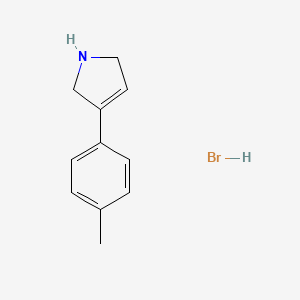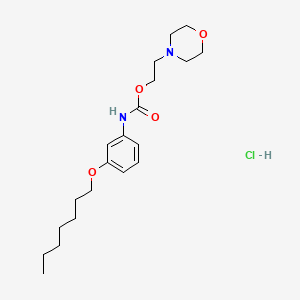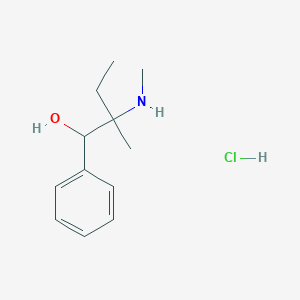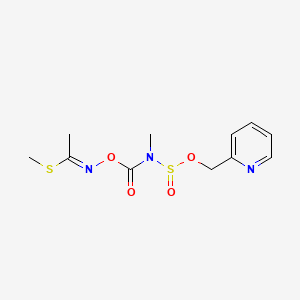![molecular formula C48H68N8O14 B12742218 (E)-but-2-enedioic acid;1-(2-ethoxyethyl)-2-[(4-ethylpiperazin-1-yl)methyl]benzimidazole CAS No. 95894-02-3](/img/structure/B12742218.png)
(E)-but-2-enedioic acid;1-(2-ethoxyethyl)-2-[(4-ethylpiperazin-1-yl)methyl]benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-but-2-enedioic acid;1-(2-ethoxyethyl)-2-[(4-ethylpiperazin-1-yl)methyl]benzimidazole is a complex organic compound with potential applications in various scientific fields. This compound features a benzimidazole core, which is known for its biological activity, and a piperazine moiety, which is often found in pharmaceutical agents. The presence of the (E)-but-2-enedioic acid group suggests potential reactivity and versatility in chemical synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-but-2-enedioic acid;1-(2-ethoxyethyl)-2-[(4-ethylpiperazin-1-yl)methyl]benzimidazole typically involves multiple steps, starting from commercially available precursors. The process may include:
Formation of the benzimidazole core: This can be achieved through the condensation of o-phenylenediamine with an appropriate carboxylic acid derivative under acidic conditions.
Introduction of the piperazine moiety: This step involves the alkylation of the benzimidazole with a suitable piperazine derivative, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide.
Attachment of the (E)-but-2-enedioic acid group: This can be done via a Michael addition reaction, where the nucleophilic piperazine attacks the electrophilic double bond of the (E)-but-2-enedioic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
(E)-but-2-enedioic acid;1-(2-ethoxyethyl)-2-[(4-ethylpiperazin-1-yl)methyl]benzimidazole can undergo various chemical reactions, including:
Oxidation: The benzimidazole core can be oxidized to form N-oxides, which may have different biological activities.
Reduction: The double bond in the (E)-but-2-enedioic acid group can be reduced to form the corresponding alkane.
Substitution: The ethoxyethyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Alkyl halides or aryl halides in the presence of a strong base like sodium hydride.
Major Products
Oxidation: N-oxide derivatives of the benzimidazole.
Reduction: Saturated derivatives of the (E)-but-2-enedioic acid group.
Substitution: Various alkyl or aryl substituted derivatives.
科学的研究の応用
Chemistry
In chemistry, (E)-but-2-enedioic acid;1-(2-ethoxyethyl)-2-[(4-ethylpiperazin-1-yl)methyl]benzimidazole can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of benzimidazole derivatives on cellular processes. Its piperazine moiety may also interact with biological targets, making it useful in pharmacological studies.
Medicine
In medicine, this compound may serve as a lead compound for the development of new drugs. Its structure suggests potential activity against various diseases, including cancer and infectious diseases.
Industry
In industry, this compound can be used in the development of new materials with specific properties. Its chemical reactivity allows for the modification of its structure to achieve desired characteristics.
作用機序
The mechanism of action of (E)-but-2-enedioic acid;1-(2-ethoxyethyl)-2-[(4-ethylpiperazin-1-yl)methyl]benzimidazole involves its interaction with specific molecular targets. The benzimidazole core can bind to DNA or proteins, affecting their function. The piperazine moiety may interact with receptors or enzymes, modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
類似化合物との比較
Similar Compounds
Benzimidazole derivatives: Compounds like albendazole and mebendazole, which are used as antiparasitic agents.
Piperazine derivatives: Compounds like cetirizine and hydroxyzine, which are used as antihistamines.
Uniqueness
(E)-but-2-enedioic acid;1-(2-ethoxyethyl)-2-[(4-ethylpiperazin-1-yl)methyl]benzimidazole is unique due to the combination of its functional groups. The presence of both a benzimidazole core and a piperazine moiety in the same molecule provides a unique set of chemical and biological properties, making it a valuable compound for research and development.
特性
CAS番号 |
95894-02-3 |
|---|---|
分子式 |
C48H68N8O14 |
分子量 |
981.1 g/mol |
IUPAC名 |
(E)-but-2-enedioic acid;1-(2-ethoxyethyl)-2-[(4-ethylpiperazin-1-yl)methyl]benzimidazole |
InChI |
InChI=1S/2C18H28N4O.3C4H4O4/c2*1-3-20-9-11-21(12-10-20)15-18-19-16-7-5-6-8-17(16)22(18)13-14-23-4-2;3*5-3(6)1-2-4(7)8/h2*5-8H,3-4,9-15H2,1-2H3;3*1-2H,(H,5,6)(H,7,8)/b;;3*2-1+ |
InChIキー |
OMWOTUUGZVXYGW-VQYXCCSOSA-N |
異性体SMILES |
CCN1CCN(CC1)CC2=NC3=CC=CC=C3N2CCOCC.CCN1CCN(CC1)CC2=NC3=CC=CC=C3N2CCOCC.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |
正規SMILES |
CCN1CCN(CC1)CC2=NC3=CC=CC=C3N2CCOCC.CCN1CCN(CC1)CC2=NC3=CC=CC=C3N2CCOCC.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


